N-(3-acetylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
N-(3-acetylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic pyrrolo[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a carboxamide group at position 6 and a 3-acetylphenyl substituent at the N-position. The 7-position is functionalized with a 2-methoxyethyl chain, while the 1- and 3-positions are methylated. Pyrrolo[2,3-d]pyrimidines are widely studied in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism.
Properties
IUPAC Name |
N-(3-acetylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-12(25)13-6-5-7-14(10-13)21-17(26)16-11-15-18(24(16)8-9-29-4)22(2)20(28)23(3)19(15)27/h5-7,10-11H,8-9H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLISRHMLCJUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrrolopyrimidine derivatives that have been researched for various therapeutic applications.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that certain pyrrolopyrimidine derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess similar properties.
Anticancer Activity
Pyrrolopyrimidine derivatives have been investigated for their anticancer effects. For example:
- Cell Proliferation Inhibition : Studies on related compounds have demonstrated their ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanistic Insights : The inhibition of specific kinases involved in cancer pathways has been observed in related structures. This could be a pathway through which this compound exerts its biological effects.
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes implicated in disease processes. For example:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases such as p38 MAPK and others involved in inflammatory responses and cancer progression.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of compounds within this chemical class:
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Study 1 | Pyrrolo[2,3-d]pyrimidines | Antioxidant | Significant reduction in oxidative stress markers in cell cultures. |
| Study 2 | Related pyrrolopyrimidine | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Kinase inhibitors | Enzyme inhibition | Showed selective inhibition of p38 MAPK with potential therapeutic implications. |
The proposed mechanisms by which this compound exerts its effects include:
- Free Radical Scavenging : By donating electrons to free radicals.
- Cell Cycle Modulation : Inducing phase-specific arrest in cancer cells.
- Apoptosis Pathway Activation : Triggering intrinsic apoptotic pathways through mitochondrial signaling.
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazolo[1,5-a]pyrimidine Core (): The compound 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide replaces the pyrrolo[2,3-d]pyrimidine core with a triazolo[1,5-a]pyrimidine system. However, reduced planarity compared to the pyrrolo core may alter binding to flat enzymatic active sites.
Substituent Comparisons
- Butyl (): 7-Butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide features a longer alkyl chain, increasing lipophilicity and possibly metabolic stability but reducing aqueous solubility.
- N-Substituents: 3-Acetylphenyl (Target Compound): The acetyl group offers hydrogen-bond acceptor/donor capabilities, likely enhancing binding interactions compared to simpler aryl groups. 4-Chlorophenyl (): N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine uses a chlorophenyl group, which increases lipophilicity and may influence halogen-bonding interactions. 2-Methoxyphenyl (): The methoxy group in triazolo analogs improves solubility but may reduce metabolic stability due to demethylation pathways.
Physicochemical Properties (Inferred)
- Key Observations:
- The target compound’s 2-methoxyethyl group likely reduces LogP compared to butyl or cyclopentyl analogs, improving aqueous solubility.
- Sulfonamide-containing analogs () exhibit enhanced hydrogen-bonding capacity, which may improve target engagement but increase renal clearance.
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves cyclization and functionalization steps. For example:
- Core formation : Cyclization of precursors like ethyl acetoacetate with isothiocyanates under reflux conditions (e.g., ethanol, 80°C) to form the pyrrolopyrimidine scaffold .
- Functional group introduction : Acetylation or alkylation reactions (e.g., using acetyl chloride or methoxyethyl halides) to add substituents like the 3-acetylphenyl or 2-methoxyethyl groups .
- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradients) and recrystallization (ethanol-DMF mixtures) to isolate high-purity products . Critical parameters include solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent positions, aromatic protons, and hydrogen bonding (e.g., NH signals at δ ~11 ppm) .
- X-ray crystallography : Resolves spatial arrangements of the pyrrolopyrimidine core and substituents (e.g., dihedral angles between rings) .
- IR spectroscopy : Confirms functional groups like carbonyls (C=O stretches at ~1700 cm⁻¹) and amides (N-H bends at ~3300 cm⁻¹) . Consistency between experimental and computational (DFT) data validates structural assignments .
Q. How can in vitro biological activity be methodically evaluated for this compound?
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, IC₅₀ values reported for analogs ).
- Enzyme inhibition : Kinetic assays (e.g., COX-2 or LOX-5 inhibition) using fluorogenic substrates and dose-response curves .
- Controls : Include positive controls (e.g., 5-fluorouracil for cytotoxicity) and solvent-only blanks to rule out assay interference .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining regioselectivity?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% for thermally sensitive intermediates .
- Protecting groups : Temporarily shield reactive sites (e.g., acetyl groups on phenyl rings) to direct regioselective alkylation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response refinement : Test compound concentrations over a wider range (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility .
- Off-target profiling : Use kinase panels or proteome-wide screens to identify confounding interactions (e.g., unintended kinase inhibition) .
- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out rapid metabolite formation skewing activity .
Q. What computational approaches predict target binding modes and SAR trends?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosine kinases (e.g., hydrogen bonding with active-site residues) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity to guide analog design .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and identify critical ligand-protein interactions .
Methodological Notes
- Contradictory data : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Synthetic challenges : Monitor reaction progress via TLC (e.g., CHCl₃/MeOH 10:1) to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
